molecular formula C13H23N5O2S B2531868 N,N-dimethyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyridazin-4-amine CAS No. 1448078-79-2

N,N-dimethyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyridazin-4-amine

Cat. No.: B2531868
CAS No.: 1448078-79-2
M. Wt: 313.42
InChI Key: OXOLCTFAOAUYAS-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyridazin-4-amine is a synthetic organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a pyridazine ring substituted with a piperazine moiety, which is further functionalized with a propylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyridazin-4-amine typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The key steps in the synthesis include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyridazin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyridazin-4-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

N,N-dimethyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyridazin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the propylsulfonyl group, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

N,N-dimethyl-6-(4-propylsulfonylpiperazin-1-yl)pyridazin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5O2S/c1-4-9-21(19,20)18-7-5-17(6-8-18)13-10-12(16(2)3)11-14-15-13/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOLCTFAOAUYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C2=NN=CC(=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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